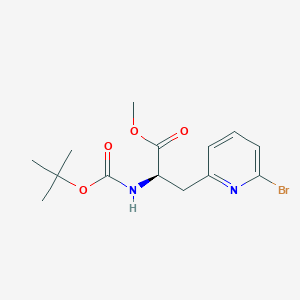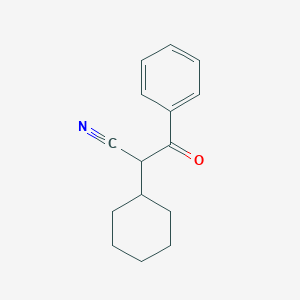![molecular formula C11H9N3S B13089143 6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13089143.png)
6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that features a fused ring system combining thiazole and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole can be achieved through various methods. One common approach involves the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile in the presence of a base such as potassium tert-butoxide in tert-butanol . Another method includes the reaction of dibenzoylacetylene with triazole derivatives under catalyst-free conditions at room temperature .
Industrial Production Methods
These methods ensure high yields and purity suitable for research and industrial applications .
化学反応の分析
Types of Reactions
6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
作用機序
The mechanism of action of 6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division . The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
6-Aminothiazolo[3,2-B][1,2,4]triazole-5-carbonitriles: These compounds have similar structural features and biological activities.
Thiazolo[2,3-C][1,2,4]triazole: Another isomeric form with distinct properties and applications.
1,2,3-Triazole and 1,2,4-Triazole Derivatives: These compounds share the triazole ring system and exhibit a wide range of biological activities.
Uniqueness
6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
特性
分子式 |
C11H9N3S |
|---|---|
分子量 |
215.28 g/mol |
IUPAC名 |
6-methyl-5-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H9N3S/c1-8-10(9-5-3-2-4-6-9)15-11-12-7-13-14(8)11/h2-7H,1H3 |
InChIキー |
QFXPMGOXCXMKEU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=NC=NN12)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


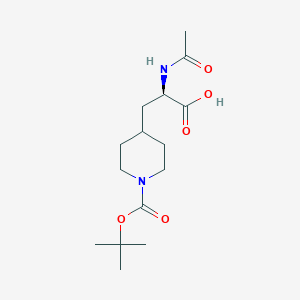
![4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine](/img/structure/B13089082.png)

![Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13089094.png)
![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13089097.png)
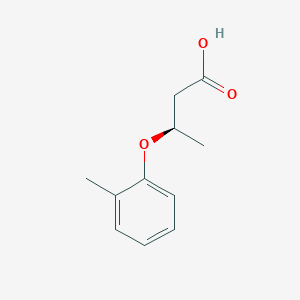
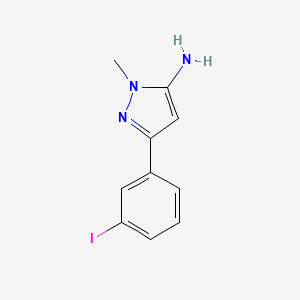
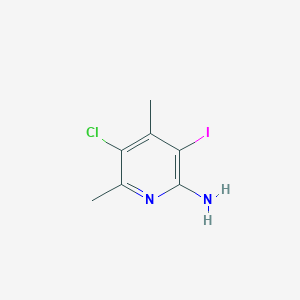

![6-Bromo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene](/img/structure/B13089109.png)
![1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13089112.png)
